molecular formula C7H13NO2 B105531 Azepane-3-carboxylic acid CAS No. 77974-81-3

Azepane-3-carboxylic acid

Cat. No. B105531
CAS RN: 77974-81-3
M. Wt: 143.18 g/mol
InChI Key: DXCWXFLBYQNTOP-UHFFFAOYSA-N
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Description

Azepane-3-carboxylic acid is a structural motif found in various chemical compounds that have potential applications in medicinal chemistry and drug discovery. The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is often incorporated into molecules to modulate their physical, chemical, and biological properties. The presence of the carboxylic acid functionality allows for further chemical modifications and the introduction of various substituents, which can lead to the creation of diverse molecular architectures with specific characteristics and activities .

Synthesis Analysis

The synthesis of azepane-3-carboxylic acid derivatives has been explored through various methodologies. For instance, an asymmetric synthesis of azepane-2-carboxylate derivatives, which are closely related to azepane-3-carboxylic acid, has been developed to meet the flexibility and scalability requirements for drug discovery projects. This synthesis starts with known hydroxy-ketone and involves an oxidative cleavage that generates substituents in a stereoselective manner . Another approach for synthesizing azepane derivatives involves the Schmidt rearrangement of optically active cyclohexanecarboxylates followed by selective reduction . Additionally, a stereoselective transformation of shikimic acid into a hydroxymethyl azepane triol showcases the versatility of azepane derivatives in synthesizing potential glycosidase inhibitors .

Molecular Structure Analysis

The molecular structure of azepane-3-carboxylic acid derivatives can be quite complex, with the possibility of creating multiple stereoisomers. For example, the stereocontrolled synthesis of all eight stereoisomers of a particular azabicyclo[4.3.0]nonane-9-carboxylic acid ester has been achieved, demonstrating the synthetic accessibility of such compounds in gram quantities . The structural diversity of azepane derivatives is further exemplified by the synthesis of azepine-4-amino-4-carboxylic acid, a conformationally restricted analogue of ornithine, which can induce helix conformations in short peptides .

Chemical Reactions Analysis

Azepane-3-carboxylic acid derivatives can participate in various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The carboxylic acid catalyzed aza-Friedel-Crafts reaction is one such example, where the reaction in water leads to the synthesis of 3-substituted indoles, including biologically active compounds . Moreover, azepane derivatives have been used to create crown ether analogues and other complex structures through photolysis of azidobenzoyl derivatives, demonstrating their versatility in forming diverse chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepane-3-carboxylic acid derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their solubility, stability, and reactivity, which in turn affect their potential as drug candidates. The synthesis of enantiopure azepane derivatives and their evaluation on the GABA receptor highlight the importance of chirality and stereochemistry in the biological activity of these compounds . Additionally, the hydrogen-bonded assembly of benzazepine derivatives in various dimensions illustrates the significance of intermolecular interactions in the solid-state properties of these molecules .

Scientific Research Applications

Synthesis of α-alkylated α-amino acids

  • Application: Azepane-3-carboxylic acid is used in the asymmetric synthesis of α-alkylated α-amino acids, particularly azepane-2-carboxylic acids. These synthesized acids have potential applications in the development of new pharmaceuticals and bioactive compounds (Georg, Guan, & Kant, 1991).

Optimization of Protein Kinase Inhibitors

  • Application: Azepane derivatives, including azepane-3-carboxylic acid, have been utilized in the structural optimization of protein kinase B inhibitors. This research is critical in developing more effective treatments for diseases where protein kinase B is a target (Breitenlechner et al., 2004).

Therapeutic Applications

  • Application: Azepane-based compounds, including azepane-3-carboxylic acid, have been found to have a variety of pharmacological properties. These compounds are being researched for their potential in treating various diseases such as cancer, Alzheimer's, and microbial infections (Zha et al., 2019).

Pharmaceutical Compound Synthesis

  • Application: Azepane-3-carboxylic acid and its derivatives have been used in the synthesis of pharmaceutical compounds like N-substituted regioisomer of besifloxacin. This showcases its potential in creating new pharmaceuticals (Xia, Chen, & Yu, 2013).

Development of Glycosidase Inhibitors

  • Application: Azepane-based compounds, including azepane-3-carboxylic acid, have been used in the development of glycosidase inhibitors. These inhibitors have potential applications in treating diseases related to carbohydrate processing enzymes (Li et al., 2008).

Catalysis and Chemical Reactions

  • Application: Azepane-based compounds are used in various catalytic and chemical reactions, such as in the synthesis of different molecular structures and pharmaceutical intermediates (Toze et al., 2015).

Enantioselective Transformations

  • Application: Azepane derivatives have been utilized in enantioselective transformations, contributing to the development of stereoselective synthesis methods for pharmaceutical applications (Nicolai & Waser, 2022).

Molecular Structure Stabilization

  • Application: Azepane-3-carboxylic acid and its derivatives are studied for their ability to induce and stabilize specific molecular structures, like helix conformations in short peptides. This research has implications for the design of peptide-based drugs (Pellegrino et al., 2012).

Ionic Liquid Formation

  • Application: Azepane-based compounds have been explored for creating a new family of room temperature ionic liquids. This application has potential in various industries, including in environmentally friendly solvents (Belhocine et al., 2011).

Safety And Hazards

Azepane-3-carboxylic acid has several safety precautions associated with it. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

properties

IUPAC Name

azepane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCWXFLBYQNTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541337
Record name Azepane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepane-3-carboxylic acid

CAS RN

77974-81-3
Record name Azepane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Li, T Liu, Y Zhang, S Favre, C Bello, P Vogel… - …, 2008 - Wiley Online Library
… (3R,4R,5S,6S)-4,5,6-Tribenzyloxy-1-(benzyloxycarbonyl)azepane-3-carboxylic acid (15): NaIO 4 (26 mg, 0.122 mmol) and RuCl 3 ⋅3 H 2 O (5.5 mg) were added to a solution of …
Y Liu, HK Jacobs, AS Gopalan - Tetrahedron, 2011 - Elsevier
N-Alkyl-N-benzyloxy carbamates, 2, undergo facile intramolecular cyclization with a variety of carbon nucleophiles to give functionalized five- and six-membered protected cyclic …
Number of citations: 23 www.sciencedirect.com
K Doyle, H Lönn, H Käck… - Journal of Medicinal …, 2016 - ACS Publications
… Prepared via methods C and B starting from 1-(tert-butoxycarbonyl)azepane-3-carboxylic acid 35 to afford the subtitled compound as a white solid (30 mg, 20% over two steps). H NMR (…
Number of citations: 60 pubs.acs.org

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